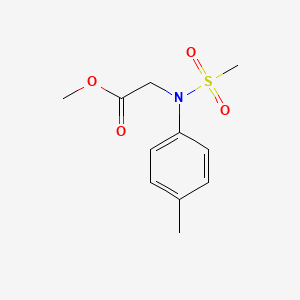

methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates It is characterized by the presence of a methyl group attached to the nitrogen atom of the glycine moiety, a 4-methylphenyl group, and a methylsulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate typically involves the reaction of glycine with 4-methylphenyl isocyanate and methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group in the 4-methylphenyl moiety can be reduced to an amine.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted glycinates depending on the reagents used.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Properties

Methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate has been investigated for its anti-inflammatory properties. Compounds with similar sulfonyl groups have shown promise as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Research indicates that derivatives of this compound may enhance selectivity towards COX-2, potentially leading to fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor activity. Compounds with similar structural motifs have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The presence of the sulfonyl group may enhance the compound's ability to interact with biological targets involved in tumor growth .

Drug Development

The compound is being explored for its potential as a lead compound in drug development due to its favorable pharmacokinetic properties. Its ability to modulate enzyme activity makes it a candidate for further optimization in drug formulation .

Delivery Systems

Research into delivery systems for this compound is ongoing, focusing on enhancing bioavailability and targeted delivery to specific tissues, particularly in cancer therapy . Liposomal formulations are being studied to improve the therapeutic index of this compound while minimizing systemic toxicity.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

Receptor Modulation: The compound may interact with cell surface receptors, altering signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate

- Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate

- Methyl N-(4-nitrophenyl)-N-(methylsulfonyl)glycinate

Uniqueness

Methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Actividad Biológica

Methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate is a compound that belongs to the class of sulfonyl-containing amino acid derivatives. Its biological activity has been a subject of research due to its potential therapeutic applications, particularly in medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant case studies, supplemented by data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO4S, with a molecular weight of 273.32 g/mol. The structure includes a methylsulfonyl group attached to a glycine backbone, with a para-methylphenyl substituent. The presence of these functional groups suggests significant potential for interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H15NO4S |

| Molecular Weight | 273.32 g/mol |

| Solubility | Varies in organic solvents and water |

| Functional Groups | Methylsulfonyl, Glycine, Aromatic ring |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It can bind to the active sites of certain enzymes, inhibiting their normal function. This property is particularly relevant in the context of anti-inflammatory and analgesic effects.

- Receptor Modulation : The compound may interact with cell surface receptors, altering signal transduction pathways which can lead to various physiological effects such as modulation of pain perception or inflammatory responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

- Analgesic Properties : Its potential role as an analgesic has been highlighted in various studies, indicating efficacy in pain relief mechanisms.

- Antitumor Activity : Some analogs of sulfonamide derivatives have shown promise in antitumor applications, suggesting that this compound may also have similar properties .

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

- A study investigated the inhibitory effects of sulfonamide derivatives on carbonic anhydrases (CA), demonstrating that modifications in the sulfonamide structure can significantly affect enzyme inhibition potency. This compound was included in this analysis, showing moderate inhibition compared to other derivatives .

- Antitumor Activity Assessment :

- Anti-inflammatory Mechanisms :

Propiedades

IUPAC Name |

methyl 2-(4-methyl-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-9-4-6-10(7-5-9)12(17(3,14)15)8-11(13)16-2/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNDWFRULUAVSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.